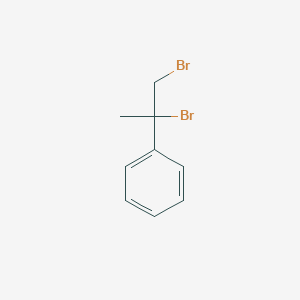
4-Ethyloctan-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyloctan-4-OL is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an ethyl-substituted octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloctan-4-OL typically involves the reaction of 4-ethyloctan-4-one with a reducing agent. One common method is the reduction of 4-ethyloctan-4-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 4-ethyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyloctan-4-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Dehydration: Sulfuric acid, phosphoric acid
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-ethyloctan-4-one
Dehydration: Alkenes (e.g., 4-ethyloctene)
Substitution: Alkyl chlorides (e.g., 4-chloro-4-ethyloctane)
Wissenschaftliche Forschungsanwendungen
4-Ethyloctan-4-OL has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethyloctan-4-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Ethyloctan-4-OL can be compared with other similar compounds, such as:
4-Ethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Ethyloctan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
4-Methylheptan-4-OL: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Eigenschaften
CAS-Nummer |
38395-42-5 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
4-ethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9-10(11,6-3)8-5-2/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
OYBUBRUQIKTRET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


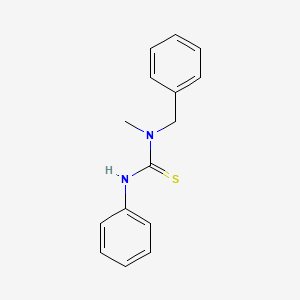
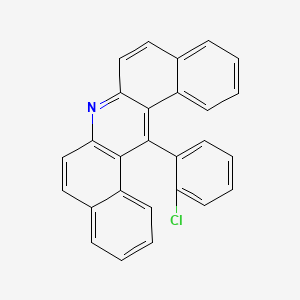
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
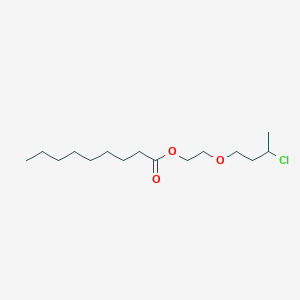

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
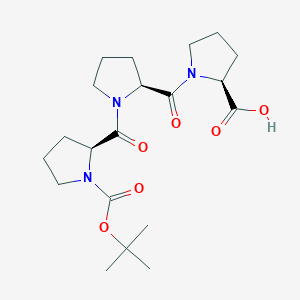

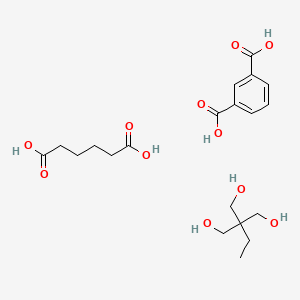
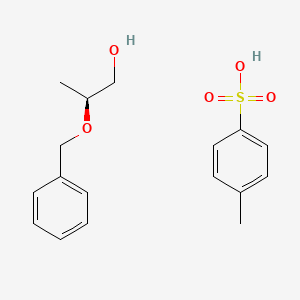
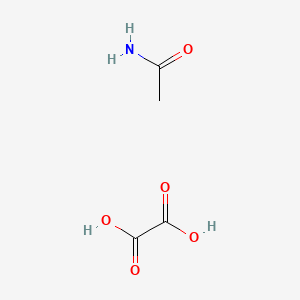
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

